Sal003

Descripción general

Descripción

Sal003 is a potent and cell-permeable eIF-2a phosphatase inhibitor . It plays a key role in the regulation of protein synthesis and has significant effects on synaptic plasticity and long-term memory consolidation .

Synthesis Analysis

Sal003 has been shown to inhibit apoptosis and extracellular matrix degradation by suppressing the endoplasmic reticulum stress pathway . It has also been found to regulate ER stress signaling pathways .Molecular Structure Analysis

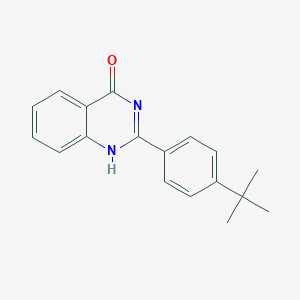

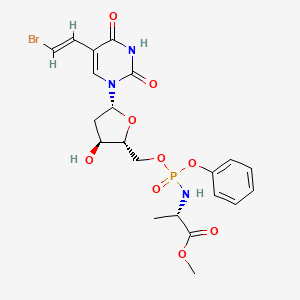

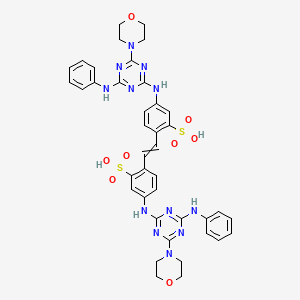

The empirical formula of Sal003 is C18H15Cl4N3OS . It has a molecular weight of 463.21 .Chemical Reactions Analysis

Sal003 has been found to inhibit Tg-induced apoptosis of NP cells and ECM degradation by regulating ER stress signaling pathways .Physical And Chemical Properties Analysis

Sal003 is a white to off-white powder that is soluble in DMSO . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Treatment of Intervertebral Disc Degeneration

Sal003 has been found to alleviate intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing the endoplasmic reticulum stress pathway in rats . This suggests that Sal003 could be a potential treatment for intervertebral disc degeneration .

Inhibition of Apoptosis

Sal003 has been used to study the role of eIF2α in Subtilase cytotoxin-induced apoptosis in HeLa cells . It is a potent and cell-permeable eIF-2a phosphatase inhibitor , which suggests its potential in regulating apoptosis in various cell types.

Modulation of Endoplasmic Reticulum (ER) Stress

Sal003 has been shown to modulate ER stress and alleviate ROS production in various tissues . This indicates its potential application in diseases associated with ER stress and oxidative stress.

Role in Synaptic Plasticity and Long-term Memory Formation

Sal003 inhibits the late long-term potentiation (L-LTP) and long-term memory formation in mammalian hippocampal slices . The effect of Sal003 on L-LTP is mediated by the transcription factor, ATF4 , suggesting its potential role in neurological research and treatment of memory-related disorders.

Regulation of Protein Synthesis

Sal003 is a selective inhibitor of eIF2α dephosphorylation . eIF2α plays a key role in the regulation of protein synthesis . Therefore, Sal003 could be used in research related to protein synthesis and its regulation.

Potential Applications in Pharmacological Therapy

Given its various effects on cellular processes such as apoptosis, ER stress, and protein synthesis, Sal003 could have potential applications in pharmacological therapy for various diseases .

Mecanismo De Acción

Target of Action

Sal003, also known as SMR000184519 or Sal 003, primarily targets the eukaryotic translation initiation factor 2α (eIF2α) . eIF2α plays a critical role in the regulation of protein synthesis and is also important in synaptic plasticity and long-term memory consolidation .

Mode of Action

Sal003 acts as a selective inhibitor of eIF2α dephosphorylation . It specifically prevents dephosphorylation of eIF2α by blocking eIF2α phosphatases . This inhibition of dephosphorylation leads to a disruption in protein synthesis, as evidenced by the dissociation of polysomes in Sal003-treated cells .

Biochemical Pathways

The primary biochemical pathway affected by Sal003 is the endoplasmic reticulum (ER) stress pathway . ER stress is a series of molecular and biochemical changes inside cells due to ER dyshomeostasis when cells are subjected to various stimuli . Sal003 inhibits apoptosis and extracellular matrix degradation by suppressing this ER stress pathway .

Result of Action

The molecular and cellular effects of Sal003’s action include the inhibition of apoptosis and extracellular matrix degradation . In the context of intervertebral disc degeneration, Sal003 has been observed to improve degeneration along with decreased apoptosis and extracellular matrix degradation in intervertebral discs .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBASWNLOIQML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1164470-53-4, 301359-91-1 | |

| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sal003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(Acetylamino)benzoyl]amino}-2-anilino-1,3-thiazole-4-carboxamide](/img/structure/B1681324.png)